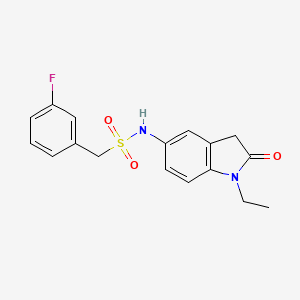

N-(1-ethyl-2-oxoindolin-5-yl)-1-(3-fluorophenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-1-(3-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-2-20-16-7-6-15(9-13(16)10-17(20)21)19-24(22,23)11-12-4-3-5-14(18)8-12/h3-9,19H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCGDPYXLVBFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-1-(3-fluorophenyl)methanesulfonamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features an indolinone core, a methanesulfonamide group, and a fluorophenyl substituent. The unique configuration of these components contributes to its pharmacological properties. The indolinone moiety is particularly significant due to its association with various therapeutic effects, including anti-cancer and anti-inflammatory activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Interaction : It has the potential to interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.

- Hydrogen Bonding : Interaction studies indicate that the sulfonamide oxygen can form hydrogen bonds with amino acid side chains in target proteins, enhancing binding affinity and therapeutic efficacy.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : The indolinone scaffold is known for its anticancer effects, with studies showing that derivatives can induce apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how variations in substituents affect biological activity. Below is a summary table of structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(1-ethyl-2-oxoindolin-5-yl)-1-(4-chlorophenyl)methanesulfonamide | Structure | Chlorine substituent may affect lipophilicity differently than fluorine. |

| N-(1-ethyl-2-oxoindolin-5-y)-1-(4-bromophenyl)methanesulfonamide | Structure | Bromine could influence biological activity through different electronic effects. |

| N-(1-ethyl-2-oxoindolin-5-y)-1-(4-methylphenyl)methanesulfonamide | Structure | Methyl group may enhance hydrophobic interactions compared to fluorine. |

The presence of the fluorophenyl group in the original compound may confer unique properties such as increased lipophilicity and improved metabolic stability compared to analogs with different substituents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

- Anticancer Activity : In vitro studies demonstrated that this compound effectively induces apoptosis in human cancer cell lines, potentially through caspase activation pathways.

- Inhibition of Pro-inflammatory Cytokines : Research indicated that this compound could significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a role in modulating inflammatory responses.

- Binding Affinity Studies : Molecular docking studies revealed favorable binding interactions with targets such as carbonic anhydrase IX, which is implicated in tumor progression, further supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with structurally related molecules, focusing on substituents, heterocycles, and functional groups. A representative example from the literature includes 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde . Key differences are summarized below:

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituent (Aryl) | Heterocycle | Functional Group | Hydrogen Bonding Capacity |

|---|---|---|---|---|---|---|

| N-(1-ethyl-2-oxoindolin-5-yl)-...sulfonamide | C₁₈H₁₈FN₂O₃S | 367.41 g/mol | 3-fluoro | Indolinone | Methanesulfonamide | High (N–H, S=O) |

| 5-(3-Chlorophenylsulfanyl)-...carbaldehyde | C₁₂H₈ClF₃N₂OS | 340.72 g/mol | 3-chloro | Pyrazole | Sulfanyl, Aldehyde | Moderate (C=O) |

Key Observations :

Substituent Effects :

- The 3-fluorophenyl group in the target compound increases electronegativity and polarizability compared to the 3-chlorophenyl group in the analog. Fluorine’s smaller atomic radius may reduce steric hindrance, favoring tighter crystal packing .

- Chlorine’s larger size and lower electronegativity could diminish dipole-dipole interactions relative to fluorine.

Heterocyclic Core: The indolinone moiety in the target compound is a bicyclic system with inherent rigidity, whereas the pyrazole ring in the analog is a smaller, monocyclic heterocycle. This difference impacts molecular conformation and solubility.

Functional Groups: The methanesulfonamide group (–SO₂NH–) in the target compound is a stronger hydrogen bond donor/acceptor than the sulfanyl (–S–) and aldehyde (–CHO) groups in the analog.

Hydrogen Bonding and Crystal Packing

Using graph set analysis (Bernstein et al., 1995), the target compound’s sulfonamide group participates in N–H···O and O···H–N interactions, creating extended chains or sheets in the crystal lattice . In contrast, the sulfanyl and aldehyde groups in the analog primarily engage in weaker C–H···O or π–π interactions, resulting in less dense packing.

Table 2: Hydrogen Bonding Patterns

| Compound | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Dominant Interaction Type |

|---|---|---|---|

| Target Compound | 1 (N–H) | 2 (S=O) | N–H···O, O···H–N |

| 5-(3-Chlorophenylsulfanyl)-...aldehyde | 0 | 1 (C=O) | C–H···O |

Implications for Physicochemical Properties

- Solubility : The target compound’s sulfonamide group improves aqueous solubility relative to the sulfanyl-containing analog, which is more lipophilic.

- Thermal Stability : Stronger hydrogen bonds in the target compound likely increase melting point and crystalline stability compared to the analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.